molecular formula C12H15N5O2 B5415731 8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B5415731
M. Wt: 261.28 g/mol
InChI Key: ZSPIKQVOZYXHOM-UHFFFAOYSA-N
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Description

8-Isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative characterized by an imidazo[2,1-f]purine core with substitutions at the 1-, 7-, and 8-positions. Its structure features a 1,7-dimethyl backbone and an 8-isopropyl group, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-6(2)17-7(3)5-16-8-9(13-11(16)17)15(4)12(19)14-10(8)18/h5-6H,1-4H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPIKQVOZYXHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions that include the formation of the imidazole ring and its subsequent fusion with the purine structure. One common synthetic route involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions where the imidazole ring is activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced imidazole derivatives.

Scientific Research Applications

8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[2,1-f]purine-2,4-dione core is versatile, with substitutions at positions 1, 3, 7, and 8 dictating pharmacological profiles. Below is a detailed comparison:

Structural-Activity Relationships (SAR)

  • Arylpiperazinylalkyl groups (e.g., fluorophenylpiperazinyl in 3i): Enhance 5-HT1A/5-HT7 receptor affinity via π-π stacking and hydrogen bonding . Polar groups (e.g., hydroxyethyl in ): Improve aqueous solubility and pharmacokinetics.
  • C3 Substitutions :
    • Butyl (CB11) or chlorobenzyl () : Influence target selectivity (e.g., PPARγ vs. TGF-β pathways).
  • C1/C7 Methyl Groups :
    • Maintain core rigidity and prevent off-target interactions .

Key Pharmacological Differences

  • Antidepressant Activity: Fluorophenylpiperazinyl derivatives (e.g., 3i) exhibit superior 5-HT1A affinity (Ki < 50 nM) and in vivo efficacy compared to non-fluorinated analogs .
  • Anti-Cancer Activity: CB11’s aminophenyl and butyl groups enable PPARγ agonism, unlike TGF-β inhibitors with chlorobenzyl groups .
  • Enzyme Inhibition: Compounds with dihydroisoquinolinylbutyl chains (e.g., Compound 5) show balanced PDE4B/PDE10A inhibition (IC50 ~100 nM), whereas simpler alkyl analogs lack this activity .

Research Findings and Clinical Implications

  • Neurological Applications : Derivatives like 3i and Compound 5 are preclinical candidates for depression and anxiety due to serotonin receptor modulation .
  • Oncology : CB11 and TGF-β inhibitors (e.g., ) highlight the scaffold’s versatility in targeting apoptosis and fibrosis.

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